molecular formula C14H11NO4 B1624214 4-Benzyloxy-3-nitrobenzaldehyde CAS No. 22955-07-3

4-Benzyloxy-3-nitrobenzaldehyde

Cat. No.: B1624214
CAS No.: 22955-07-3
M. Wt: 257.24 g/mol
InChI Key: VJANVDWJMIGNFW-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-nitrobenzaldehyde (CAS: 22955-07-3) is a nitro-substituted benzaldehyde derivative featuring a benzyloxy group at the 4-position and a nitro group at the 3-position of the aromatic ring. Its molecular formula is C₁₄H₁₁NO₄, with a molecular weight of 315.002 g/mol (as reported in ). This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive aldehyde group and electron-withdrawing nitro substituent, which enhance its electrophilicity in cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-3-nitrobenzaldehyde typically involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF). The reaction mixture is stirred at 65°C for 18 hours, followed by extraction and purification steps . The overall yield of this reaction is approximately 95% .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method can be scaled up for industrial purposes. The use of efficient extraction and purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxy-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3-nitrobenzaldehyde and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzaldehydes with Benzyloxy Groups

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-Benzyloxy-3-nitrobenzaldehyde C₁₄H₁₁NO₄ 315.002 22955-07-3 Nitro at 3-position; benzyloxy at 4-position; high electrophilicity .
4-Benzyloxybenzaldehyde C₁₄H₁₂O₂ 212.24 4397-53-9 Lacks nitro group; reduced reactivity due to absence of electron-withdrawing substituent .
4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde C₁₅H₁₃NO₅ 287.27 2450-27-3 Methoxy at 3-position and nitro at 2-position; altered regioselectivity in reactions .

Key Differences :

  • The nitro group in this compound increases its electrophilicity compared to 4-Benzyloxybenzaldehyde, making it more reactive in nucleophilic aromatic substitution (SNAr) reactions .
  • Methoxy vs. Nitro Positioning : The 3-methoxy-2-nitro isomer (CAS 2450-27-3) exhibits distinct reactivity patterns due to steric and electronic effects, favoring different synthetic pathways .

Nitro-Substituted Benzaldehydes

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-Methyl-3-nitrobenzaldehyde C₈H₇NO₃ 165.15 15785-54-3 Methyl group at 4-position; smaller substituent reduces steric hindrance .
3-Nitrobenzaldehyde C₇H₅NO₃ 151.12 99-61-6 No benzyloxy group; simpler structure with lower molecular weight .

Key Differences :

  • The benzyloxy group in this compound provides steric bulk and enhances solubility in non-polar solvents compared to 4-Methyl-3-nitrobenzaldehyde .
  • The absence of a benzyloxy group in 3-nitrobenzaldehyde limits its utility in multi-step syntheses requiring protective-group strategies .

Brominated and Halogenated Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-Benzyloxy-3-chlorophenylboronic acid C₁₃H₁₂BClO₃ 280.49 N/A Chlorine substituent enhances stability in Suzuki-Miyaura couplings .
2-(Benzyloxy)-1-bromo-3-nitrobenzene C₁₃H₁₀BrNO₃ 308.13 N/A Bromine at 1-position; used in halogenation reactions .

Key Differences :

  • Halogen vs. Aldehyde Functionality : Brominated derivatives (e.g., 2-(Benzyloxy)-1-bromo-3-nitrobenzene) are preferred for cross-coupling reactions, whereas the aldehyde group in this compound facilitates condensation reactions .

Biological Activity

4-Benzyloxy-3-nitrobenzaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzyloxy group and a nitro substituent at the 3 and 4 positions of the benzaldehyde ring, respectively. The structural attributes contribute to its lipophilicity, enhancing its interaction with biological membranes and improving bioavailability.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with various biological macromolecules, leading to several biological effects.
  • Enzyme Interaction : The compound has shown potential as an enzyme inhibitor, particularly in studies involving protein-ligand interactions.
  • Antimicrobial Activity : Its structure allows for effective interaction with bacterial membranes, enhancing its antibacterial properties .

Anticancer Activity

Research has indicated that this compound derivatives exhibit significant anticancer activity. In one study, various derivatives were tested against human colon cancer cell lines (HT-29, LS180, LoVo) using the SRB assay. The results showed promising antiproliferative effects with IC50 values ranging from 1.43 to 1.98 µg/mL for some derivatives .

CompoundCell LineIC50 (µg/mL)
This compoundHT-291.98
2′-AminochalconeHT-291.43
3′-AminochalconeHT-291.98

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. For instance, it has been reported to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentrations (MIC) for some derivatives were found to be as low as 0.0625 mg/mL against E. coli .

Bacterial StrainMIC (mg/mL)
E. coli ATCC105360.0625
S. aureus DSM7990.25 - 0.5

Case Studies

  • Anticancer Studies : A study evaluated the effects of several aminochalcone derivatives on cancer cell lines, highlighting that compounds with the benzyloxy group significantly enhanced anticancer activity compared to their unsubstituted counterparts .
  • Antimicrobial Studies : Another research focused on the antimicrobial efficacy of various substituted chalcones, revealing that those containing a nitro group exhibited enhanced antifungal activity against pathogens like Candida albicans and Trichophyton mentagrophytes due to their structural modifications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Benzyloxy-3-nitrobenzaldehyde, and what are the critical reaction conditions to optimize yield?

  • Methodology :

  • Benzyloxy Protection : Start with 3-nitro-4-hydroxybenzaldehyde. Introduce the benzyloxy group using O-benzyl hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) under anhydrous conditions in dichloromethane (DCM) .

  • Nitration : Alternatively, nitrate 4-benzyloxybenzaldehyde using a nitrating agent (e.g., HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration. Monitor regioselectivity via TLC or HPLC .

  • Purification : Recrystallize from ethanol or perform column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the product. Reported purity: ≥97% .

    • Critical Conditions :
ParameterOptimal Range
Temperature (Nitration)0–5°C
Stoichiometry (Benzylation)1.2 eq O-benzyl reagent
Solvent (Benzylation)Anhydrous DCM

Q. How can the purity of this compound be assessed using analytical techniques?

  • 1H NMR : Integrate aromatic proton signals (δ 8.5–10.0 ppm) to confirm substitution pattern. Compare with reference spectra for nitro and benzyloxy groups .
  • HPLC : Use a C18 column (mobile phase: 60:40 acetonitrile/water) to detect impurities. Retention time: ~12.5 min (method validated for similar nitroaromatics) .
  • Melting Point : Cross-check observed mp (98–100°C) against literature to confirm identity .

Q. What safety precautions are necessary when handling this compound?

  • Hazard Mitigation :

  • Wear nitrile gloves, lab coat, and goggles. Use a fume hood due to potential mutagenicity (observed in structurally related anomeric amides) .
  • Avoid contact with strong oxidizers (nitro group risk). Store in a cool, dry place away from light .
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting data in the literature regarding the melting point or spectral data of this compound be systematically resolved?

  • Contradiction Analysis :

  • Reproducibility : Synthesize the compound using multiple routes (e.g., benzylation vs. nitration) and compare physical properties .
  • Cross-Validation : Use orthogonal techniques (e.g., XRD for crystal structure, high-resolution MS for molecular weight) to confirm identity .
  • Meta-Analysis : Review solvent-dependent polymorphism (e.g., recrystallization from ethanol vs. DCM) to explain mp variations .

Q. What strategies can be employed to mitigate side reactions during the nitration of 4-benzyloxybenzaldehyde?

  • Side Reaction Control :

  • Temperature Control : Maintain nitration below 5°C to suppress di-nitration .
  • Directed Ortho-Metallation : Pre-functionalize the benzyloxy group to block competing substitution sites .
  • In Situ Monitoring : Use FTIR to track nitro group incorporation (asymmetric NO₂ stretch at ~1520 cm⁻¹) .

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in subsequent synthetic transformations?

  • Reactivity Studies :

  • Nucleophilic Aromatic Substitution (NAS) : The nitro group activates the para position for NAS. For example, react with amines in DMF at 80°C to form Schiff bases .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to NH₂, altering electronic properties for downstream applications (e.g., polymer synthesis) .
  • DFT Calculations : Model charge distribution (Mulliken charges) to predict reactive sites. The nitro group increases electrophilicity at the aldehyde carbon .

Properties

IUPAC Name

3-nitro-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJANVDWJMIGNFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427513
Record name 4-Benzyloxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22955-07-3
Record name 4-Benzyloxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Benzyloxy)-3-nitrobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Substituted benzyl bromide compounds can also be prepared from commercially available substituted benzaldehydes, benzoic acids and benzoic esters by first converting these compounds to the corresponding alcohol. Exemplary synthetic methodology to provide substituted benzyl bromide from benzyl aldehyde is described below. For example, as illustrated in Scheme 12, treatment of 4-hydroxy-3-nitro-benzaldehyde 73 with benzyl bromide in the presence of K2CO3 in DMF at 65° C. gives 4-benzyloxy-3-nitro-benzaldehyde 74. Reduction of compound 74 in methanol with NaBH4 affords the alcohol 75 and subsequent bromination using PBr3 in diethyl ether provides the desired bromide compound 76.
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Synthesis routes and methods II

Procedure details

At 100° C., 167.0 g of 4-hydroxy-3-nitrobenzaldehyde, 311.0 g of potassium carbonate, and 211.0 g of benzyl chloride are agitated in 2 l of dimethylformamide for 16 hours. The resultant reaction mixture is poured into 10 l of water, the thus-separated solid product is filtered off and recrystallized from ethanol, yielding 215.0 g of 4-benzyloxy-3-nitrobenzaldehyde, mp 100°-102° C.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Benzyloxy-3-nitrobenzaldehyde
4-Benzyloxy-3-nitrobenzaldehyde
4-Benzyloxy-3-nitrobenzaldehyde
4-Benzyloxy-3-nitrobenzaldehyde
4-Benzyloxy-3-nitrobenzaldehyde
4-Benzyloxy-3-nitrobenzaldehyde

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